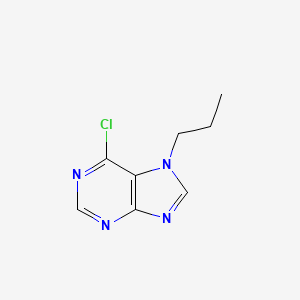

6-Chloro-7-propyl-7H-purine

Description

Significance of Purine (B94841) Heterocycles in Biological Systems and Research

Purines are fundamental components of the most essential biomolecules. numberanalytics.com The purine bases, adenine (B156593) and guanine (B1146940), are integral to the structure of nucleic acids, DNA and RNA, where they form the basis of the genetic code. rsc.orgnumberanalytics.com Beyond their role in genetics, purine derivatives are crucial for cellular energy metabolism, with adenosine (B11128) triphosphate (ATP) serving as the universal energy currency in cells. numberanalytics.com They also function as key signaling molecules; for instance, cyclic adenosine monophosphate (cAMP) acts as a second messenger in numerous cellular signaling pathways. numberanalytics.comnih.gov The widespread and critical functions of purines in cellular physiopathology underscore their importance as targets for research and therapeutic intervention. nih.govnih.gov

Overview of Purine Analogues in Preclinical Research and Compound Development

The biological ubiquity of purines has spurred extensive research into synthetic purine analogues for therapeutic purposes. researchgate.net By modifying the core purine structure, scientists can create compounds that interact with, block, or modulate the biological pathways involving natural purines. This strategy has led to the development of a wide array of purine derivatives with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net

For example, 6-mercaptopurine (B1684380) and thioguanine are purine antimetabolites used in cancer therapy, while acyclovir (B1169) and ganciclovir (B1264) are acyclic nucleoside analogues with potent antiviral activity. nih.gov Other analogues like fludarabine, cladribine (B1669150), and pentostatin (B1679546) are established drugs for treating hematological malignancies. mdpi.com The continuous exploration of purine derivatives in preclinical studies aims to identify new agents with improved efficacy and selectivity for a multitude of diseases. researchgate.netresearchgate.net Research has shown that substitutions at various positions of the purine ring, such as the C6 position, can yield compounds with significant biological potential, including antifungal and antitumor activities. scielo.org.mxaacrjournals.org

Contextualization of Halogenated Purine Derivatives in Academic Investigations

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the purine scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.gov Halogenation can influence a molecule's size, lipophilicity, and electronic distribution, which in turn can affect its binding affinity to target proteins, metabolic stability, and membrane permeability. nih.gov

Halogenated purine nucleosides are frequently investigated as antiviral and anticancer agents. rsc.org For instance, cladribine (2-chloro-2'-deoxyadenosine) is a chlorinated purine analogue used in the treatment of certain leukemias and lymphomas. mdpi.com The chlorine atom at the C6 position of the purine ring is a particularly important feature. 6-chloropurine (B14466) itself serves as a versatile intermediate for the synthesis of a wide range of 6-substituted purine derivatives. jmcs.org.mxmdpi.com The reactivity of the C-Cl bond allows for nucleophilic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR). Research into halogenated purines continues to yield compounds with promising therapeutic properties, such as potent and selective antagonists for adenosine receptors, which are targets for conditions like cancer and Alzheimer's disease. nih.gov

Research Rationale for Investigating 6-Chloro-7-propyl-7H-purine and its Derivatives

The specific compound This compound emerges as a subject of interest at the intersection of the aforementioned principles. The rationale for its investigation is multifaceted, stemming from its identity as a halogenated purine analogue.

Synthetic Intermediate: The primary role of this compound in research appears to be that of a key synthetic intermediate. The 6-chloro substituent provides a reactive site for nucleophilic displacement, allowing for the creation of a library of 7-propyl-7H-purine derivatives with diverse functionalities at the 6-position. This is a standard and powerful approach in medicinal chemistry to systematically probe the structure-activity relationships of a new compound series. cuni.cz

Exploring Regioisomer Effects: Purine alkylation can occur at different nitrogen atoms, most commonly N7 and N9. The synthesis and study of the 7-propyl isomer, as opposed to the more frequently studied 9-alkylated purines, allows researchers to investigate the impact of substituent positioning on biological activity. mdpi.com This comparative analysis is crucial for understanding how the spatial arrangement of the molecule affects its interaction with biological targets. For instance, studies on related 7-substituted purines have identified potent antitubercular agents. cuni.cz

Scaffold for Novel Biologically Active Agents: By using this compound as a starting material, researchers can synthesize novel compounds for various biological screenings. For example, derivatives of 6-chloro-dihydro-purines have been evaluated as potential anti-lung cancer agents, demonstrating that this core structure can lead to compounds with potent and selective antiproliferative activity. nih.gov The combination of the 6-chloro group (a key feature for activity or further modification) and the 7-propyl group (influencing solubility and steric interactions) provides a unique scaffold for discovering new lead compounds in drug discovery programs.

While specific biological activity data for this compound itself is not extensively published, its value is well-established as a building block for more complex molecules aimed at a range of therapeutic targets.

Data Tables

Table 1: Physicochemical Properties of a Related Halogenated Purine

| Property | Value | Source |

| Compound Name | 6-chloro-7-methyl-7H-purine | PubChem |

| Molecular Formula | C₆H₅ClN₄ | nih.gov |

| Molecular Weight | 168.58 g/mol | nih.gov |

| CAS Number | 5440-17-5 | nih.gov |

Note: Data for the specific title compound, this compound, is limited in public databases. The data for the closely related methyl analogue is provided for context.

Table 2: Examples of Purine Analogues in Research and Medicine

| Compound Name | Class | Therapeutic Area/Research Focus | Reference |

| 6-Mercaptopurine | Thiopurine | Anticancer (Leukemia) | nih.gov |

| Acyclovir | Acyclic Guanosine Analogue | Antiviral (Herpes) | nih.gov |

| Cladribine | Halogenated Purine Analogue | Anticancer (Leukemia, Lymphoma) | mdpi.com |

| Fludarabine | Halogenated Purine Analogue | Anticancer (Leukemia) | mdpi.com |

| Nelarabine | Guanosine Analogue | Anticancer (T-cell Lymphoblastic Leukemia) | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-7-propylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h4-5H,2-3H2,1H3 |

InChI Key |

BRGATYHGVFSOLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1C(=NC=N2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For 6-Chloro-7-propyl-7H-purine, the IR spectrum would be expected to display characteristic absorption bands corresponding to its purine (B94841) core and its substituents.

The key functional groups and their expected vibrational frequencies include:

Aromatic C-H Stretch: The purine ring contains C-H bonds that typically absorb in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The propyl group will exhibit characteristic stretching vibrations for its CH₃ and CH₂ groups, usually found between 2960-2850 cm⁻¹.

C=N and C=C Stretching: The multiple double bonds within the purine ring system will give rise to a series of complex absorption bands in the 1650-1450 cm⁻¹ region. These are often sharp and of medium to strong intensity.

C-Cl Stretch: The carbon-chlorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹.

Ring Vibrations: The entire purine ring structure will have characteristic "breathing" and other skeletal vibrations that contribute to the unique pattern in the fingerprint region (below 1500 cm⁻¹).

While a specific experimental spectrum for this compound is not publicly available, data from related compounds like 6-chloropurine (B14466) confirms the presence of these characteristic bands. nih.govnist.govnist.gov The analysis of these spectral features allows for the confirmation of the compound's synthesis and the presence of its key structural components.

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Purine Ring |

| 2960-2850 | C-H Stretch | Propyl Group |

| 1650-1450 | C=N, C=C Stretch | Purine Ring System |

| 1470-1430 | C-H Bend | Propyl Group (CH₂) |

X-ray Crystallography for Solid-State Molecular Architecture

While crystal structure data for this compound itself is not readily found in published literature, valuable insights can be drawn from the crystallographic analysis of closely related analogs, such as 2,6-Dichloro-7-isopropyl-7H-purine. nih.gov The study of this similar compound reveals key structural features that are likely to be shared.

In the case of 2,6-Dichloro-7-isopropyl-7H-purine, the analysis showed that the purine ring system, comprising the fused imidazole (B134444) and pyrimidine (B1678525) rings, is essentially planar. nih.gov The dihedral angle between these two rings was found to be minimal, at 1.32(8)°. nih.gov It is expected that this compound would exhibit a similarly planar purine core. The propyl group at the N7 position would extend from this plane, and its conformation would be determined by the steric and electronic interactions within the crystal packing.

The crystal packing of the isopropyl analog shows molecules stacked parallel to each other, with significant intermolecular interactions. nih.gov A similar packing arrangement would be anticipated for the propyl derivative, influenced by van der Waals forces and potential weak hydrogen bonding.

Table 2: Representative Crystallographic Data from an Analog (2,6-Dichloro-7-isopropyl-7H-purine)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0146 (5) |

| b (Å) | 8.2862 (6) |

| c (Å) | 8.9686 (7) |

| α (°) | 70.499 (7) |

| β (°) | 83.820 (6) |

| γ (°) | 74.204 (6) |

| Volume (ų) | 472.75 (7) |

Data sourced from a study on 2,6-Dichloro-7-isopropyl-7H-purine, presented here as an illustrative example of the type of data obtained from X-ray crystallography. nih.gov

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is an essential tool in synthetic chemistry for both the separation of products from reaction mixtures and the assessment of their purity. For compounds like this compound, several chromatographic methods are routinely employed.

Column Chromatography: This technique is widely used for the purification of synthetic products on a preparative scale. In the synthesis of related N7-alkylated purines, column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure. nih.gov A solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate), is used as the mobile phase. By carefully selecting the solvent ratio, the target compound can be effectively separated from starting materials, by-products, and the corresponding N9-alkylated isomer, which is often formed concurrently during synthesis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of a compound with great precision. For purity assessment of purine derivatives, a reverse-phase HPLC method is common. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high purity of related commercial chloropurines, often exceeding 99%, is typically verified by HPLC. innospk.com This method can detect even trace amounts of impurities, making it the gold standard for final purity verification.

Table 3: Chromatographic Methods in the Analysis of N-alkylated Chloropurines

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Column Chromatography | Purification, Isomer Separation | Silica Gel | Petroleum Ether / Ethyl Acetate (B1210297) mixtures |

The application of these chromatographic techniques is crucial in research to ensure that subsequent experiments and biological assays are performed with a compound of known and high purity, free from potentially confounding contaminants or isomers.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. While specific studies on 6-Chloro-7-propyl-7H-purine are not extensively available, research on analogous 6-chloropurine (B14466) derivatives provides a framework for understanding its electronic characteristics. For instance, studies on 2-amino-6-chloropurine (B14584) have utilized DFT at the B3LYP/6-311++G(d,p) level to investigate its tautomeric forms and electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capacity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.

For the 6-chloropurine scaffold, the HOMO is typically distributed over the purine (B94841) ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also generally located on the purine ring, suggesting it as the site for nucleophilic attack. The introduction of a propyl group at the N7 position is expected to modulate the energies of these orbitals through inductive effects, though the fundamental distribution of the frontier orbitals is likely to remain consistent with the parent purine structure.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein target.

While specific molecular docking studies for this compound are not detailed in the available literature, the 6-chloropurine scaffold is a common feature in molecules designed to target a variety of proteins, particularly kinases. The purine core can mimic the adenine (B156593) base of ATP, allowing it to bind in the ATP-binding pocket of kinases. The propyl group at the N7 position can be expected to occupy a hydrophobic pocket within the binding site, potentially enhancing binding affinity and selectivity. Docking studies of similar purine derivatives have shown that the N7-substituent can significantly influence the binding orientation and interaction profile.

The stability of a ligand-protein complex is governed by a variety of intermolecular forces. For this compound, these would include:

Hydrogen Bonding: The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., lysine, arginine, asparagine) in the protein's active site.

Halogen Bonding: The chlorine atom at the C6 position can participate in halogen bonds, acting as an electrophilic halogen atom that interacts with a nucleophilic site (e.g., a carbonyl oxygen of the protein backbone or a negatively charged amino acid residue).

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. While no specific MD simulation studies have been reported for this compound, this technique would be invaluable for:

Assessing Binding Stability: MD simulations can be used to assess the stability of the docked pose of this compound within a protein's binding site. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can determine if the binding mode is stable.

Characterizing Conformational Changes: These simulations can reveal how the binding of the ligand induces conformational changes in the protein, which can be critical for its biological function.

Calculating Binding Free Energies: Advanced MD simulation techniques, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

Conformational Analysis of this compound

Conformational analysis of this compound focuses on determining the three-dimensional arrangement of its atoms and the energy associated with different spatial orientations. The key area of flexibility in this molecule is the propyl group attached to the N7 position of the purine ring.

The rotation around the single bonds within the propyl chain and the bond connecting it to the purine nitrogen allows the molecule to adopt various conformations. Theoretical calculations, such as potential energy surface (PES) scans, are employed to identify low-energy, stable conformations. These studies typically reveal that staggered conformations of the propyl chain are energetically favored over eclipsed conformations to minimize steric hindrance. The orientation of the propyl group relative to the planar purine ring is critical, as it can influence how the molecule fits into a biological target's binding pocket.

Binding Site Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are used to investigate the behavior of this compound within a biological binding site and the influence of the surrounding solvent (typically water). These simulations model the movements of the ligand, the target protein, and solvent molecules over time.

MD studies can reveal how the compound adjusts its conformation to optimize interactions with amino acid residues in the binding pocket. Key interactions may include hydrogen bonding, hydrophobic contacts, and halogen bonding involving the chlorine atom at the C6 position. The solvent is treated explicitly in these simulations to understand its role in mediating or competing with these interactions. For instance, water molecules can form hydrogen bond networks that either stabilize or destabilize the ligand-receptor complex. Understanding these dynamics is crucial for predicting binding affinity and the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Model Development.researchgate.net

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts.

2D-QSAR and 3D-QSAR Methodologies.researchgate.net

Both 2D and 3D-QSAR methodologies are applied to purine derivatives to build predictive models. svuonline.org

2D-QSAR : This approach uses molecular descriptors calculated from the 2D representation of the molecule. researchgate.net These descriptors can include physicochemical properties (like logP), electronic properties, and topological indices that describe molecular size and branching. researchgate.net For a series of this compound analogs, a 2D-QSAR model might correlate changes in activity with variations in the size or lipophilicity of substituents. researchgate.net

3D-QSAR : This more advanced method considers the three-dimensional structure of the molecules. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.govresearchgate.net In these methods, molecules are aligned, and their steric and electrostatic fields are calculated and mapped onto a 3D grid. rutgers.edunih.gov The resulting models produce contour maps that highlight regions where modifications to the structure would likely increase or decrease biological activity. researchgate.net For instance, a 3D-QSAR study on purine analogs showed that steric properties could explain 70% of the contribution to cytotoxicity, while electronic properties accounted for 30%. nih.gov

| QSAR Method | Description | Key Descriptors | Output |

| 2D-QSAR | Correlates biological activity with 2D structural properties. | Physicochemical properties (logP), topological indices, electronic descriptors. researchgate.net | A mathematical equation predicting activity. |

| 3D-QSAR | Correlates biological activity with 3D molecular fields. | Steric and electrostatic fields (CoMFA), hydrophobic and hydrogen bond fields (CoMSIA). nih.govresearchgate.net | 3D contour maps indicating favorable and unfavorable regions for substitution. researchgate.net |

Descriptor Selection and Model Validation for Predictive Research (excluding clinical outcomes)

The development of a robust QSAR model depends heavily on the appropriate selection of descriptors and rigorous validation. nih.gov

Descriptor Selection : From a large pool of calculated descriptors, a smaller, relevant subset must be chosen to avoid overfitting the model. nih.gov Various statistical methods, including genetic algorithms and stepwise regression, are used to identify descriptors that have the strongest correlation with biological activity while being independent of each other. nih.govresearchgate.net

Model Validation : Validation ensures that the QSAR model is predictive and not a result of chance correlation. mdpi.com

Internal Validation : Techniques like leave-one-out cross-validation (q²) are used, where the model is repeatedly built with a portion of the data and tested on the remaining part. uniroma1.it

External Validation : The model's predictive power is assessed using an external test set of compounds that were not used in the model's development. uniroma1.it The predictive correlation coefficient (R²pred) is a key metric. researchgate.net

Y-Randomization : The biological activity data is randomly shuffled to ensure that the original correlation was not due to chance. uniroma1.it A reliable model should show a significant drop in correlation for the randomized data.

Pharmacophore Modeling for Rational Ligand Design.researchgate.net

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target.

Elucidation of Key Structural Features for Biological Activity

A pharmacophore model for ligands related to this compound would define the critical chemical features and their spatial relationships. science.gov For the purine scaffold, these features typically include:

Hydrogen Bond Acceptors : The nitrogen atoms in the purine ring are strong hydrogen bond acceptors.

Hydrogen Bond Donors : Depending on the substitution pattern, amine or hydroxyl groups could act as donors.

Hydrophobic Features : The aromatic purine ring itself and the aliphatic propyl group at N7 contribute to hydrophobic interactions.

Halogen Bond Donor : The chlorine atom at the C6 position can act as a halogen bond donor, a specific type of non-covalent interaction.

By aligning a set of active molecules and identifying their common features, a 3D pharmacophore hypothesis can be generated. science.gov This model serves as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. It also guides the modification of existing compounds to better fit the model and enhance biological activity. science.gov

Virtual Screening and Lead Identification Strategies

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the application of this compound in virtual screening campaigns or as a lead compound in drug discovery. The 6-chloropurine scaffold is a common starting point for the synthesis of a wide array of biologically active molecules, and computational methods are frequently employed to guide the design and discovery of new purine derivatives. However, research focusing specifically on the 7-propyl substituted variant in computational studies appears to be limited or not publicly available.

In general, virtual screening strategies involving purine analogues can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This methodology relies on the knowledge of known active compounds to identify new molecules with similar properties. Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) are common. For a compound like this compound, an LBVS approach would involve:

Similarity Searching: Using the 2D or 3D structure of this compound as a query to search large chemical databases for compounds with a high degree of structural similarity.

Pharmacophore Modeling: If a set of active purine derivatives with a common biological target is known, a pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity. The model could then be used to screen libraries for compounds that match these features, potentially identifying novel scaffolds or substitution patterns.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor), which is typically determined experimentally through X-ray crystallography or NMR spectroscopy, or computationally via homology modeling. The primary SBVS technique is molecular docking.

Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. In a hypothetical scenario, this compound could be docked into the active site of a protein of interest (e.g., a kinase, for which many purine-based inhibitors are known). The docking score, along with an analysis of the predicted binding interactions (such as hydrogen bonds and hydrophobic contacts), would be used to rank it against other potential inhibitors in a virtual library.

While no specific data tables or detailed research findings for this compound are available, the table below illustrates a hypothetical outcome of a virtual screening campaign where this compound might be evaluated against a panel of protein kinases, a common target class for purine derivatives. The data presented is purely illustrative to demonstrate how such findings would typically be presented.

Table 1: Hypothetical Molecular Docking Scores of this compound against Selected Protein Kinases

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Key Interactions (Residue) |

| Cyclin-Dependent Kinase 2 (1HCK) | -7.2 | H-bond with Leu83 (hinge) |

| Pi-stacking with Phe80 | ||

| Glycogen Synthase Kinase 3 (1Q3D) | -6.8 | H-bond with Val135 (hinge) |

| Hydrophobic interaction with Ile62 | ||

| p38 Mitogen-Activated Protein Kinase (1A9U) | -7.5 | H-bond with Met109 (hinge) |

| Halogen bond with Tyr35 |

Note: The data in this table is for illustrative purposes only and is not derived from actual experimental or computational studies.

The identification of a "hit" compound through virtual screening is the first step in the lead identification process. A compound like this compound, if identified as a promising hit, would undergo further computational and experimental validation. This would involve more rigorous computational methods like molecular dynamics simulations to assess the stability of the predicted binding pose and more accurate free energy calculations to better estimate binding affinity. Subsequently, in vitro biochemical and cellular assays would be required to confirm its biological activity and establish it as a viable lead compound for further optimization.

Mechanistic Investigations of Molecular Interactions and Cellular Processes

Exploration of Molecular Targets and Binding Mechanisms

The 6-chloro-7H-purine scaffold is a versatile starting point for developing inhibitors of various enzymes critical to pathological processes. Research into its derivatives has revealed inhibitory activity against bacterial enzymes and protein kinases.

Kinase Inhibition (EGFR): The purine (B94841) core is a recognized scaffold for designing kinase inhibitors. Specifically, derivatives of 6-chloro-7H-purine have been used to develop potential dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Dual inhibition of these receptors is a promising strategy in cancer therapy to potentiate signaling inhibition and overcome resistance mechanisms. nih.gov The development of these inhibitors often involves modifying the purine ring to enhance binding affinity within the hydrophobic pocket of the kinase domain. nih.gov

DprE1 Inhibition: In the field of antibacterial research, derivatives of 7-substituted-7H-purines have been identified as a potent new class of antitubercular agents. nih.gov Phenotypic screening of a purine derivative library against Mycobacterium tuberculosis led to the identification of compounds with significant antimycobacterial activity. nih.gov Mechanistic studies revealed that these compounds target DprE1 (decaprenylphosphoryl-β-d-ribose oxidase), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Inhibition of DprE1 disrupts the production of arabinose, a vital component for the integrity of the cell wall. nih.gov

Table 1: DprE1 Inhibitory Activity of a Lead 7-substituted Purine Derivative

| Compound Class | Target Organism | Target Enzyme | Activity (MIC₉₉) |

|---|

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase (XO) is a crucial enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.govmdpi.com Elevated activity of XO is linked to hyperuricemia and gout. nih.govmdpi.com Purine analogues, such as allopurinol, are well-established inhibitors of this enzyme. nih.gov While the purine structure is fundamental to XO inhibition, specific studies detailing the inhibitory action of 6-Chloro-7-propyl-7H-purine itself are not extensively documented in the provided research.

The purine structure is the cornerstone for ligands that interact with adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (GPCRs). nih.gov These receptors are classified into four subtypes: A1, A2A, A2B, and A3. nih.gov Extracellular adenosine modulates a wide array of physiological functions by activating these receptors, including vasodilation, cardiac depression, and inhibition of neurotransmitter release. nih.gov

Derivatives of purine nucleosides form the largest class of known AR agonists. nih.gov Structural modifications to the purine ring and its substituents can produce compounds that act as either selective agonists or antagonists for different AR subtypes. nih.gov For instance, N⁶-cycloalkyl substitution on adenosine is a common strategy to achieve selectivity for the A1AR subtype. nih.gov The inherent structural similarity of this compound to the core of adenosine suggests its potential as a modulator of AR activity, although specific agonistic or antagonistic profiles for this particular compound require further investigation.

Purines are fundamental building blocks of the nucleic acids DNA and RNA. nih.gov Consequently, synthetic purine analogues have been extensively explored for their potential to interfere with nucleic acid synthesis and function. The incorporation of modified purines into DNA strands is a strategy used to infuse chemical and structural diversity, leading to the development of highly functional DNA aptamers and site-specific labels. mdpi.com

The structural analogy to natural purines allows certain derivatives to act as antimetabolites, potentially inhibiting the enzymes involved in DNA and RNA synthesis or being incorporated into nucleic acid chains to disrupt their function. This mechanism is a hallmark of several antiviral and antineoplastic agents. nih.gov While this represents a potential mechanism of action for purine derivatives, specific studies on the inhibition of DNA/RNA synthesis by this compound have not been detailed.

Elucidation of Intracellular Signaling Pathway Modulation

Derivatives of the purine scaffold have been shown to exert significant effects on cell cycle progression in cancer cell lines. Studies on 2,6-diamino-substituted purines, which share the core purine structure, demonstrate an ability to cause cell cycle arrest in the G2/M phase. nih.gov This effect was observed to be particularly potent in cancer cells with compromised p53 function. nih.gov The arrest is often associated with aberrant mitosis and endoreduplication, where cells undergo DNA replication without cell division, leading to polyploidy and eventual cell death through mitotic catastrophe. nih.gov These findings suggest that targeting cell cycle regulation is a key mechanism for the anticancer potential of certain purine derivatives.

The induction of apoptosis, or programmed cell death, is a critical mechanism for the therapeutic efficacy of anticancer agents. Research into derivatives based on the 6-chloro-7H-purine framework has demonstrated their capacity to trigger this process in cancer cells. nih.gov For example, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov A lead compound from this series not only showed potent activity against the A549 lung cancer cell line but also exhibited good selectivity between cancer and normal cells. nih.gov Further investigation revealed that this compound could inhibit cancer cell colony formation and induce apoptosis in a concentration-dependent manner, likely via the intrinsic pathway. nih.gov

Table 2: Antiproliferative Activity of a Lead 6-chloro-8,9-dihydro-7H-purine Derivative

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| 6-chloro-8,9-dihydro-7H-purine derivative (Compound 8) | A549 (Lung Cancer) | 2.80 µM |

Modulation of Gene Expression Profiles in Cellular Models (e.g., Microarray Studies)

Currently, there is a lack of specific studies in the public domain detailing the modulation of gene expression profiles by this compound. While related N7-alkylated purine derivatives have been subjected to preliminary cDNA microarray studies to understand their mechanisms of action, specific data for the 7-propyl variant remains unavailable. nih.gov Future research employing techniques such as microarray and RNA-sequencing would be necessary to elucidate how this compound may alter gene expression in various cellular models, providing insight into its potential therapeutic pathways or toxicological effects.

Investigation of Cellular Uptake and Subcellular Localization Mechanisms

The mechanisms by which this compound is taken up by cells and its subsequent localization within subcellular compartments have not been documented in available scientific literature. Understanding the cellular transport mechanisms (e.g., passive diffusion, active transport) and identifying the compound's primary accumulation sites within the cell (e.g., nucleus, mitochondria, cytoplasm) are critical for interpreting its biological activity. Such investigations, potentially using fluorescently labeled analogues or subcellular fractionation techniques, are required to fill this knowledge gap.

In Vitro Biological Activity Studies in Cellular Models

The biological activities of this compound and its closely related analogues have been a subject of interest in medicinal chemistry, exploring their potential as therapeutic agents. The following sections detail the findings from in vitro studies in various cellular models.

While direct antiproliferative data for this compound is not extensively reported, research on structurally similar compounds provides valuable insights. A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, which share the core 6-chloropurine (B14466) structure, have been evaluated for their activity against a panel of human cancer cell lines. nih.gov

One notable derivative, which features a carboxamide moiety at position 8 and a phenyl group at position 9, demonstrated significant and selective antiproliferative activity. nih.gov The compound was particularly effective against the A549 human lung carcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 2.80 µM. nih.gov In contrast, its cytotoxicity against the normal human gastric epithelial cell line GES-1 was substantially lower, with an IC50 value of 303.03 µM, indicating a high degree of selectivity for cancer cells. nih.gov This derivative was also found to inhibit colony formation and migration of A549 cells and induce apoptosis through the intrinsic pathway. nih.gov

Table 1: Antiproliferative Activity of a 6-Chloro-8,9-dihydro-7H-purine Derivative

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| A549 | Human Lung Carcinoma | 2.80 |

| MGC803 | Human Gastric Cancer | >40 |

| PC-3 | Human Prostate Cancer | >40 |

| TE-1 | Human Esophageal Cancer | >40 |

| GES-1 | Normal Human Gastric Epithelium | 303.03 |

Data pertains to a 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative, not this compound itself. nih.gov

There is no specific information available in the reviewed literature regarding the antiviral activity of this compound. However, the broader class of purine analogues is well-established for its antiviral potential, acting through mechanisms such as the inhibition of viral DNA or RNA polymerases. nih.gov For instance, other modified purine derivatives, such as certain 2,6-diaminopurines, have demonstrated broad-spectrum antiviral activity against flaviviruses, influenza A virus, and SARS-CoV-2. nih.gov Similarly, 6-methyl-7-substituted-7-deaza purine nucleoside analogs have shown potent activity against influenza A strains H1N1 and H3N2. nih.gov These findings suggest that the 6-chloropurine scaffold could be a promising starting point for the development of novel antiviral agents, though specific testing of the 7-propyl derivative is required.

Investigations into the antimicrobial properties of this compound against bacterial or parasitic models have not been reported in the available scientific literature. While some related heterocyclic compounds, such as certain 6,7-annulated pyrido[2,3-d]pyrimidines, have shown moderate antimicrobial activity, with some being active against Staphylococcus aureus, this cannot be extrapolated to the specific compound . nih.gov Future studies are needed to screen this compound against a range of clinically relevant bacteria and parasites to determine if it possesses any antimicrobial efficacy.

The potential immunomodulatory effects of this compound have not been explored in published research. Studies using isolated immune cells, such as peripheral blood mononuclear cells (PBMCs), T cells, or macrophages, would be necessary to assess its impact on immune functions. Key parameters for such investigations would include cytokine production (e.g., TNF-α, IL-6, IL-10), lymphocyte proliferation, and phagocytic activity. Without such data, the immunomodulatory profile of this compound remains unknown.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of N7-Propyl Substitution on Biological Activity

The position of alkyl substitution on the purine's imidazole (B134444) ring—either at the N7 or N9 position—is a critical determinant of biological activity. While N9-substituted purines are more common and often thermodynamically more stable, N7-substituted analogues represent a distinct chemical space with unique biological properties. nih.govacs.org Direct alkylation of a purine (B94841) core, such as 6-chloropurine (B14466), often results in a mixture of N7 and N9 isomers, with the N9 isomer typically predominating. nih.govacs.org Achieving regioselective synthesis of the N7 isomer is a key challenge that allows for the specific exploration of its biological potential. nih.gov

While research on the N7-propyl group specifically is limited, the impact of N7-alkylation in general has been documented across various studies:

Antiviral and Anticancer Activity : Certain N7-alkylated purines and N7-substituted adenines have demonstrated notable antiviral and anticancer properties. nih.gov

Enzyme Inhibition : N7-substituted compounds have shown activity as inhibitors of enzymes like butyrylcholinesterase and DNA gyrase. nih.gov

Receptor Specificity : In the context of kinase inhibitors, the substitution pattern on the purine core, including the choice between N7 and N9 isomers, can dictate specificity. For instance, in one study of 6-aminopurine derivatives, the N7 isomer was found to be specific for Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), whereas the corresponding N9 isomer also inhibited other kinases like MNK1 and IRR. nih.gov

The propyl group at the N7 position provides a moderately sized, lipophilic substituent. Its size and flexibility can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing van der Waals interactions and improving potency or selectivity compared to smaller (e.g., methyl) or larger, bulkier (e.g., tert-butyl) alkyl groups.

Role of the 6-Chloro Substituent in Molecular Interactions and Potency

The 6-chloro substituent is a cornerstone in the synthesis and SAR of purine analogues. It serves two primary roles: as a versatile synthetic handle and as an active participant in molecular interactions.

As a synthetic intermediate, 6-chloropurine is highly valuable because the chlorine atom is an excellent leaving group, allowing for nucleophilic aromatic substitution. nih.govgoogle.comnih.gov This enables the straightforward introduction of a wide variety of functional groups at the C6 position, including amines, thiols, and ethers, to generate large libraries of compounds for biological screening. nih.govgoogle.com

From a molecular interaction perspective, the chlorine atom is a halogen with specific electronic and steric properties that directly influence binding affinity and potency.

Electron-Withdrawing Nature : The electronegativity of the chlorine atom alters the electron distribution of the purine ring system, which can affect its ability to form hydrogen bonds and other electrostatic interactions with a target protein.

Halogen Bonding : The chlorine atom can participate in halogen bonds—a noncovalent interaction between the electropositive region on the halogen (the σ-hole) and a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on the receptor. This type of interaction can be a key contributor to binding affinity and selectivity.

Lipophilicity : The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein's active site.

In many purine-based inhibitors, the 6-position is crucial for interaction with the hinge region of kinases. While a 6-amino group is often used to form key hydrogen bonds, the 6-chloro group can serve as a precursor to these amines or be replaced by other moieties to fine-tune the interaction profile.

Influence of Substituents at Other Purine Positions (e.g., C2, C8, N9) on Research Outcomes

Modifications at other positions of the 6-chloro-7-propyl-7H-purine scaffold are critical for optimizing biological activity, selectivity, and pharmacokinetic properties.

C2 Position : The C2 position is frequently modified to enhance potency and selectivity. Introducing substituents here can exploit additional binding pockets and create new interactions. For example, adding a 2-amino group to a 6-chloropurine scaffold creates a common precursor for synthesizing guanine (B1146940) analogues. sigmaaldrich.combiosynth.com In other contexts, adding small alkyl or aryl groups can improve target engagement. In a study on 7-deazahypoxanthines, C2-aryl and C2-alkyl groups led to compounds with potent antiproliferative activities, likely by targeting tubulin. nih.gov The presence of a halogen, such as fluorine, at the C2 position can also significantly alter the electronic properties of the purine ring. drugbank.com

C8 Position : The C8 position of the purine ring is often exposed to the solvent when bound to a target, making it an ideal point for modification to improve solubility or introduce linkers for further conjugation without disrupting core binding interactions. Alkyl or aryl substitutions at C8 have been shown to yield compounds with high affinity for targets like adenosine (B11128) receptors. rhhz.net Direct C-H activation has emerged as a modern strategy to introduce alkyl groups at this position, expanding the chemical diversity of purine analogues. rhhz.net

N9 Position : In the context of an N7-substituted purine like this compound, the N9 position is typically occupied by a hydrogen atom. However, in the broader class of purine analogues, the N9 position is a major site for substitution. The competition between N7 and N9 alkylation is a central theme in purine synthesis. acs.org The choice of N9 versus N7 substitution can lead to dramatic differences in biological activity, as the substituent's spatial orientation dictates how the molecule can interact with its target. nih.gov Bulky substituents at adjacent positions (like C6 or C8) can sterically hinder and influence the regioselectivity of alkylation at N7 or N9. acs.orgmdpi.com

| Position | Type of Substituent | General Impact on Activity | Example Target Class |

| C2 | Amino, Halogen, Alkyl | Modulates potency and selectivity; can form additional H-bonds. | Kinases, Polymerases |

| C8 | Alkyl, Aryl, Cyano | Can improve affinity, solubility, or provide an attachment point. | Adenosine Receptors |

| N9 | Alkyl, Cycloalkyl | Critical for orientation in binding pocket; often lipophilic interactions. | Kinases |

Stereochemical Considerations in Purine Analogue Activity

Stereochemistry plays a crucial role in the activity of many bioactive molecules, including purine analogues. While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to enantiomers or diastereomers with significantly different biological activities.

Chirality is often introduced through substituents at various positions on the purine core or the attached side chains. For instance, attaching a chiral side chain, such as an amino acid or a chiral alcohol, to the C6 position would result in stereoisomers. It is common for one enantiomer to have much higher affinity for a biological target than the other, as the three-dimensional arrangement of atoms must precisely complement the chiral binding site of the protein. This "chiral recognition" is a fundamental principle in pharmacology.

In the development of purine-based drugs, it is often necessary to synthesize and test optically pure isomers to identify the more active and less toxic stereoisomer. mdpi.com This allows for the development of drugs with improved therapeutic indices.

Design Strategies for Enhanced Specificity and Selectivity in Preclinical Contexts

Achieving selectivity is a primary goal in drug design to minimize off-target effects and associated toxicity. For purine analogues, which can interact with a wide range of biological targets (e.g., hundreds of different kinases), several strategies are employed to enhance specificity.

Structure-Based Design : Utilizing X-ray crystallography or cryo-electron microscopy data of a target protein bound to a ligand, designers can identify unique features of the binding site. Substituents can then be added to the purine scaffold to exploit these unique pockets, forming specific interactions that are not possible with other, closely related proteins.

Exploiting Unique Residues : Medicinal chemists can design analogues to interact with non-conserved amino acid residues within a particular target's active site. For example, if one kinase has a small glycine (B1666218) residue at a certain position while others have a bulky phenylalanine, a purine derivative can be designed with a substituent that fits only into the pocket of the glycine-containing kinase.

Regio- and Stereochemical Control : As discussed, precisely controlling the substitution pattern (e.g., N7 vs. N9) and the stereochemistry of chiral centers is fundamental to achieving selectivity. The N7-substitution pattern itself can be a strategy for selectivity, as it presents the propyl group in a different vector in space compared to an N9-propyl analogue, potentially favoring binding to a specific target. nih.gov

These rational design approaches are essential in preclinical development to create drug candidates with a higher probability of success in clinical trials.

Bioisosteric Replacement Studies for Modifying Biological Properties

Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. estranky.sknih.gov This technique is widely used in the optimization of purine analogues.

For this compound, several bioisosteric replacements could be considered:

Replacement of the 6-Chloro Group : The chlorine atom can be replaced by other groups of similar size or electronic character.

Methyl (CH₃) group : This would replace the halogen with a small, lipophilic alkyl group. While sterically similar, it has different electronic properties and cannot act as a halogen bond donor.

Trifluoromethyl (CF₃) group : This group is larger and strongly electron-withdrawing, which could significantly alter interactions with the target.

Cyano (CN) group : This group is a linear, polar substituent that can act as a hydrogen bond acceptor.

Such modifications are used to fine-tune potency, alter metabolic stability, improve solubility, or reduce toxicity by eliminating problematic structural motifs. nih.gov

| Original Group | Bioisostere | Rationale for Replacement |

| -Cl | -CH₃ | Maintain size/lipophilicity, remove halogen bond potential. |

| -Cl | -CF₃ | Increase electron-withdrawing character, enhance metabolic stability. |

| Purine Ring | Pyrrolo[2,3-d]pyrimidine | Alter H-bonding pattern, modify metabolic profile. |

Advanced Analytical Techniques in Research

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of purine (B94841) derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. nih.gov

The development of a robust HPLC method is critical for the accurate analysis of 6-Chloro-7-propyl-7H-purine. Method development typically involves the optimization of several key parameters to achieve a good separation of the target compound from impurities and starting materials. A reversed-phase C18 column is often employed for the separation of purine compounds. nih.gov

The mobile phase composition is a crucial factor. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous buffer can significantly influence the retention times of purine derivatives and is carefully selected to achieve optimal separation. researchgate.net For instance, a buffer pH of around 6.5 has been found to be effective for the separation of various purine compounds. researchgate.net Detection is typically performed using a UV detector, with the wavelength set to the absorbance maximum of the purine ring system, often around 254 nm. researchgate.net

Below is an example of a data table summarizing typical HPLC parameters for the analysis of purine derivatives.

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.05 M (NH4)2HPO4, pH 7.78 |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of target compound |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 218 nm |

| Column Temperature | 25°C |

This table presents a generalized set of HPLC conditions that would be a starting point for the specific analysis of this compound. The actual conditions would require empirical optimization.

HPLC is extensively used to monitor the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. This allows researchers to track the consumption of reactants and the formation of the product. nih.gov

For product quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. This calibration curve can then be used to determine the concentration of the product in reaction mixtures or purified samples. The precision of this method is typically high, with relative standard deviations often below 2-3%. nih.gov The detection limits for purine derivatives using HPLC can be in the microgram per milliliter range. ibna.ro

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of purine derivatives. wikipedia.org CE methods separate molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. wikipedia.org This technique is particularly advantageous due to its minimal sample consumption and rapid analysis times. wikipedia.org

For the analysis of purine derivatives, the separation is typically carried out in a fused-silica capillary. The choice of the background electrolyte (BGE) is crucial for achieving good separation. Borate (B1201080) buffers are commonly used, and the pH of the BGE can be adjusted to optimize the charge and, consequently, the electrophoretic mobility of the analytes. researchgate.net Additives such as cyclodextrins can be included in the BGE to enhance the separation of structurally similar purine analogues. nih.gov Detection is often performed using a UV detector. A study on the separation of six purine bases demonstrated that they could be well-separated within 14 minutes using a 100 mmol/l borate buffer at pH 10.0. researchgate.net

The following table outlines typical parameters for the CE analysis of purine bases.

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 40 cm length |

| Background Electrolyte | 100 mmol/L Borate buffer, pH 10.0 |

| Separation Voltage | 10 kV |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV at 254 nm |

This table provides a representative set of conditions for the CE separation of purine bases, which would be adapted for the specific analysis of this compound.

Spectrophotometric Assays for Enzyme Kinetics and Binding Studies

Spectrophotometric assays are fundamental tools for studying enzyme kinetics and binding interactions of purine derivatives like this compound. creative-enzymes.com These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds, providing a continuous and real-time measurement of enzyme activity. creative-enzymes.comresearchgate.net

In the context of purine metabolism, spectrophotometric assays can be used to determine the activity of enzymes such as xanthine (B1682287) oxidase. nih.gov For instance, a method has been described where the hydrogen peroxide produced by the oxidation of a purine substrate is coupled to a series of reactions that result in the reduction of NAD(P)+ to NAD(P)H, which can be monitored by the increase in absorbance at 334 nm. nih.gov Such assays are crucial for determining kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the substrate specificity and catalytic efficiency of an enzyme. researchgate.net They can also be used to screen for potential inhibitors of these enzymes.

Microfluidic Platforms for High-Throughput Screening in Academic Research

Microfluidic platforms have emerged as a powerful technology for high-throughput screening (HTS) in academic research, offering significant advantages in terms of reduced reagent consumption, faster analysis times, and the ability to perform parallel experiments. tue.nlresearchgate.net These platforms manipulate small volumes of fluids in micro-scale channels, enabling precise control over experimental conditions. nih.gov

In the context of this compound, microfluidic devices can be used to screen libraries of related compounds for their biological activity. nih.gov For example, a microfluidic chip can be designed to generate a concentration gradient of the test compound, allowing for the rapid determination of dose-response curves. nih.gov Cells can be cultured within these devices, and their response to the compound can be monitored using various detection methods, including fluorescence microscopy. tue.nl The high-throughput nature of microfluidics allows researchers to test numerous compounds and conditions in a single experiment, accelerating the pace of discovery. rsc.org

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com This technique is highly sensitive and robust, making it suitable for characterizing the interaction of this compound with its potential biological targets. giffordbioscience.comnih.gov

The assay involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of the receptor, such as a cell membrane fraction. nih.gov The unlabeled test compound, in this case, this compound, is added at various concentrations to compete with the radioligand for binding to the receptor. nih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured. giffordbioscience.com

From this data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. giffordbioscience.com These assays are crucial for understanding the potency and selectivity of a compound for its target receptor. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for 6-Chloro-7-propyl-7H-purine Analogues

The synthesis of purine (B94841) derivatives is a well-established field, yet there remains a continuous demand for innovative and efficient synthetic routes to generate novel analogues with diverse biological activities. redalyc.orgscielo.org.mx Future efforts in this area will likely focus on methodologies that allow for precise control over regioselectivity, particularly at the N7 and N9 positions of the purine ring, which is a known challenge in purine chemistry. nih.govacs.org

Key areas for development include:

Regioselective Alkylation: Developing novel methods for the regioselective introduction of various alkyl and aryl groups at the N7 position is crucial. While methods for N9 substitution are more common, direct and high-yielding N7 alkylation remains a significant synthetic hurdle. nih.govacs.org

Late-Stage Functionalization: The development of late-stage functionalization techniques for the purine core would be highly valuable. This would enable the rapid diversification of lead compounds, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of purine libraries. This high-throughput approach can facilitate the rapid screening of a large number of analogues, increasing the efficiency of the drug discovery process.

A new direct N7 regioselective method has been developed for introducing tert-alkyl groups into 6-substituted purine derivatives, utilizing N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.gov This methodology could be adapted and optimized for the synthesis of a broader range of 7-alkylated purine analogues.

Deeper Mechanistic Insights into Molecular Target Engagement

A thorough understanding of how this compound and its analogues interact with their biological targets at a molecular level is paramount for rational drug design. Future research should employ a combination of structural biology and advanced biophysical techniques to elucidate these interactions in detail.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing the three-dimensional structures of ligand-protein complexes. nih.gov Co-crystallization of this compound analogues with their target proteins can provide invaluable information about the binding mode, key intermolecular interactions, and any conformational changes induced upon binding. nih.gov This structural information can guide the design of more potent and selective inhibitors. researchgate.net

| Technique | Information Gained | Impact on Drug Design |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex, precise details of binding interactions (hydrogen bonds, hydrophobic interactions, etc.) | Enables structure-based drug design, optimization of ligand-target interactions for improved potency and selectivity. |

| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large and flexible protein complexes, visualization of different conformational states. | Facilitates the study of challenging targets that are difficult to crystallize, provides insights into dynamic protein-ligand interactions. |

This table provides a summary of the applications of structural biology techniques in drug design.

In addition to structural biology, a range of biophysical techniques can provide quantitative data on the thermodynamics and kinetics of ligand-target interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the binding affinity and kinetics (association and dissociation rates) of a ligand to its target protein immobilized on a sensor surface. This information is crucial for understanding the duration of action and for optimizing the binding properties of a compound.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target in solution. researchgate.net This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding. rsc.org These thermodynamic parameters can reveal the driving forces behind the binding event and can be used to guide lead optimization. researchgate.net

| Technique | Key Parameters Measured | Significance in Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) | Provides insights into the kinetics of binding, helps in selecting compounds with desired binding profiles (e.g., long residence time). |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka), Enthalpy Change (ΔH), Entropy Change (ΔS) | Elucidates the thermodynamic driving forces of binding, aids in understanding the mechanism of interaction and in optimizing binding thermodynamics. |

This table summarizes the key parameters measured by SPR and ITC and their significance in the drug discovery process.

Exploration of New Biological Activities Beyond Established Areas

While purine analogues have been extensively studied for their anticancer and antiviral properties, there is a vast and underexplored landscape of other potential therapeutic applications. redalyc.orgnih.gov Future research should aim to screen this compound and its derivatives against a diverse range of biological targets to identify novel activities.

Potential new areas of investigation include:

Neurodegenerative Diseases: Given the role of purinergic signaling in the central nervous system, exploring the potential of these compounds as modulators of neurotransmission or as neuroprotective agents could be a fruitful avenue.

Inflammatory and Autoimmune Disorders: The involvement of purines in immune regulation suggests that analogues of this compound could have potential as anti-inflammatory or immunosuppressive agents. nih.gov

Metabolic Diseases: Purine metabolism is central to cellular energy homeostasis, and compounds that modulate these pathways could be investigated for the treatment of metabolic disorders.

A series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) have demonstrated promising antifungal activity. redalyc.org This highlights the potential for discovering new biological activities for 6-chloropurine (B14466) derivatives.

Design of Targeted Delivery Systems for In Vitro or In Vivo (Animal) Studies (excluding human applications)

The therapeutic efficacy of many promising compounds is often limited by poor pharmacokinetic properties, such as low solubility, poor bioavailability, and off-target toxicity. nih.gov The development of targeted drug delivery systems can help to overcome these limitations by encapsulating the active compound and delivering it specifically to the desired site of action. nih.gov

For in vitro and preclinical animal studies, various nanoparticle-based delivery systems can be explored:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with targeting ligands to enhance delivery to specific cells or tissues.

Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles that provide sustained release of the encapsulated drug. nih.gov

Chitosan Nanoparticles: Chitosan, a natural polysaccharide, has been used to create nanoparticles for drug delivery, demonstrating potential for improving the anticancer activity of purine analogues. nih.govdovepress.com

The use of nanoparticles as drug delivery systems for purine derivatives has been shown to improve their therapeutic potential by enhancing their pharmacokinetic properties and reducing toxicity in animal models. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Purine Research for Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel purine-based compounds. mdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new purine analogues. This can help to prioritize the synthesis of compounds with the most promising characteristics.

De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties from scratch. youtube.com These models can explore a vast chemical space and propose innovative purine scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries against a specific biological target, identifying potential hits for further experimental validation. youtube.com

Investigation of Metabolic Pathways and Stability in In Vitro Research Models

The metabolic profile and stability of this compound have not been extensively documented, presenting a primary avenue for future research. Understanding how this compound is metabolized in biological systems is crucial for interpreting its activity in any in vitro study. Research in this area should focus on non-human, preclinical models to establish a foundational understanding of its biochemical behavior.

Key areas for investigation would include the compound's stability under various physiological conditions and its interaction with metabolic enzymes. For instance, studies on related N7-alkylated purines, such as 7-(tert-butyl)-6-chloropurine, have shown that the stability of the N7-alkyl group can be sensitive to acidic conditions. nih.gov The N7-(tert-butyl) group was found to be stable under basic conditions but unstable in the presence of aqueous mineral acids or Lewis acids, which could lead to cleavage. nih.gov Therefore, a crucial research step is to determine the stability of the N7-propyl group in this compound across a range of pH values and in different biological matrices.

Future in vitro metabolic studies could employ models such as liver microsomes or S9 fractions from various species to identify potential metabolic pathways. These experiments can help determine if the propyl group or the purine core undergoes enzymatic modification, such as hydroxylation or oxidation. Understanding the catabolic reactions that might limit the availability of purine analogs is essential, as enzymes like xanthine (B1682287) oxidase are known to inactivate related compounds such as 6-mercaptopurine (B1684380). nih.gov Identifying the metabolites of this compound would be a significant step toward elucidating its mechanism of action and potential biological roles.

Table 1: Proposed Areas for In Vitro Metabolic Investigation

| Research Question | Proposed In Vitro Model | Potential Outcomes |

|---|---|---|

| Chemical Stability | Aqueous solutions at various pH levels | Determination of pH-dependent stability and degradation products. |

| Metabolic Stability | Liver microsomes, S9 fractions | Half-life determination, identification of major metabolic routes (e.g., oxidation, hydroxylation). |

| Metabolite Identification | Incubation with hepatocytes or specific cell lines followed by LC-MS/MS analysis | Structural elucidation of metabolites to understand biotransformation pathways. |

| Enzyme Interaction | Recombinant metabolic enzymes (e.g., Cytochrome P450s, Xanthine Oxidase) | Identification of specific enzymes responsible for the compound's metabolism. |

Addressing Research Gaps and Challenges in Purine Chemistry and Biology

The study of this compound is emblematic of broader challenges and unexplored territories in the field of purine chemistry. These challenges span from synthetic methodologies to the biological characterization of novel purine derivatives. rsc.org

A primary challenge in the synthesis of N7-alkylated purines is achieving regioselectivity. nih.gov Direct alkylation of the purine ring often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. acs.org The development of novel, efficient synthetic methods that favor the formation of the N7-propyl isomer is a significant research gap. nih.govacs.org Such methods are crucial for producing pure samples of this compound for biological testing and avoiding confounding results from isomeric impurities.

Furthermore, the N7 position of the purine ring represents a "poorly explored area of purine chemistry and related biological activity". nih.gov While N9-substituted purines are more extensively studied, various N7-alkylated purines have demonstrated interesting biological activities, including cytotoxic and antiviral properties. nih.gov A significant research gap exists in the systematic exploration of the biological potential of N7-substituted purines. Investigating the bioactivity of this compound could uncover novel therapeutic applications.

Structure-activity relationship (SAR) studies are also needed. The 6-chloropurine scaffold is a versatile intermediate for creating a diverse range of derivatives through substitutions at the C6 position. nih.govjchps.com By replacing the chlorine atom with other functional groups (e.g., amines, thiols, alkoxides), a library of analogs of this compound can be generated. nih.gov Screening these new compounds would help to elucidate how modifications to the purine core influence biological activity, providing valuable insights for the rational design of new molecules. nih.gov

Table 2: Key Research Gaps in Purine Chemistry Relevant to this compound

| Research Area | Specific Challenge or Gap | Importance |

|---|---|---|

| Synthetic Chemistry | Achieving high regioselectivity in the N7-propylation of the 6-chloropurine ring. nih.govacs.org | Essential for pure compound synthesis and reliable biological evaluation. |

| Chemical Derivatization | Exploring modifications at the C6 position to create a library of novel 7-propyl-purine analogs. nih.gov | Expands chemical diversity and allows for detailed structure-activity relationship studies. |

| Biological Evaluation | Systematic screening of N7-alkylated purines for various biological activities (e.g., anticancer, antiviral). nih.gov | N7-isomers are an under-explored class of compounds with potential therapeutic value. |

| Mechanistic Studies | Elucidating the molecular targets and mechanisms of action for biologically active N7-propyl-purine derivatives. | Crucial for understanding the compound's biological effects and potential for further development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.